molecular formula C12H8S3 B1220670 2,2':3',2''-Terthiophene CAS No. 111744-23-1

2,2':3',2''-Terthiophene

Cat. No. B1220670
M. Wt: 248.4 g/mol
InChI Key: SBVKMIQOXJYJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2':3',2''-terthiophene is a terthiophene.

Scientific Research Applications

Multiple Alkylation of Thiophene Derivatives

Research by Nokami et al. (2013) has demonstrated that 2,2':3',2''-Terthiophene can be alkylated multiple times using electrochemically generated diarylcarbenium ion pools. This process results in the construction of large molecules with potentially interesting functions or biological activities. The study explored the multiple alkylation of terthiophene, which is significant for the development of electronically interesting structures and dendritic molecules showing unique redox behavior (Nokami et al., 2013).

Syntheses of Phototoxic Terthiophene Derivatives

Rossi et al. (1991) developed efficient and selective procedures for synthesizing phototoxic 2,2':5',2''-terthiophene derivatives. These derivatives, characterized by functional substituents in specific positions, overcome synthetic difficulties found in the synthesis of compounds starting from 2,2':5',2''-terthiophene. This development is significant for applications in phototoxicity (Rossi et al., 1991).

Coplanarity in Conducting Polymers

Kankare et al. (1994) studied the coplanarity of 2,2':5',2''-terthiophene and its derivatives. This research is crucial for understanding the electronic properties of conducting polymers, as coplanarity affects the conjugation with the terthiophene backbone (Kankare et al., 1994).

Graphene Oxide Reduction

Ahmed et al. (2013) used 2,2':5',2''-terthiophene in the chemical reduction of graphene oxide. This process is significant for enhancing electrocatalytic activity, especially in oxygen reduction reactions, showcasing potential applications in carbon-based metal-free catalysts (Ahmed et al., 2013).

Molecular and Electronic Structures

Casado et al. (2004) conducted a study on the molecular and electronic structures of a terthiophene-based quinodimethane. Their research, involving spectroscopic and theoretical analyses, is vital for understanding the intramolecular charge transfer and electronic properties of terthiophene derivatives (Casado et al., 2004).

Branched Terthiophenes in Organic Electronics

Scheuble et al. (2015) explored the use of 2,2':3',2''-terthiophene in organic electronics. The study highlights the synthesis and structure-function relationships of branched oligomers and polymer-like architectures, contributing to advancements in light-harvesting systems and electronic properties (Scheuble et al., 2015).

properties

CAS RN

111744-23-1

Product Name

2,2':3',2''-Terthiophene

Molecular Formula

C12H8S3

Molecular Weight

248.4 g/mol

IUPAC Name

2,3-dithiophen-2-ylthiophene

InChI

InChI=1S/C12H8S3/c1-3-10(13-6-1)9-5-8-15-12(9)11-4-2-7-14-11/h1-8H

InChI Key

SBVKMIQOXJYJIM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=C(SC=C2)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C2=C(SC=C2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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